molecular formula C17H16F3N5O2 B2512871 N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide CAS No. 922018-54-0

N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide

Cat. No.: B2512871
CAS No.: 922018-54-0
M. Wt: 379.343
InChI Key: COXZBYHNYVTETI-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a pyrazolo[3,4-d]pyrimidin-1-yl group, a trifluoromethyl group, and an acetamide group . These groups are common in many pharmaceuticals and agrochemicals .


Synthesis Analysis

While specific synthesis methods for this compound were not found, trifluoromethylpyridines, which share some structural similarities, are often synthesized using various methods .


Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of several functional groups. The trifluoromethyl group is a key structural motif in active agrochemical and pharmaceutical ingredients .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Trifluoromethyl groups are known to undergo various reactions in the presence of certain reagents .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the trifluoromethyl group is known to influence the biological activities and physical properties of compounds .

Scientific Research Applications

Heterocyclic Synthesis and Biological Activity

This compound and its derivatives have been synthesized for their potential biological activities. Researchers have explored the synthesis of innovative heterocycles incorporating this compound for assessments against various targets, including insecticidal and antimicrobial activities. The synthesis involves versatile precursors leading to the creation of compounds with potential insecticidal agents against pests like Spodoptera littoralis (Fadda et al., 2017). Additionally, antimicrobial activities have been explored through the synthesis of new heterocycles, demonstrating the compound's utility in developing agents against microbial infections (Bondock et al., 2008).

Anticancer and Anti-Inflammatory Applications

The compound's derivatives have been investigated for their anticancer properties. For instance, novel derivatives have shown inhibitory effects on tumor cell lines, highlighting the compound's potential as a backbone for anticancer agent development (Albratty et al., 2017). Additionally, research into celecoxib derivatives, closely related to this compound, has demonstrated significant anti-inflammatory, analgesic, antioxidant, and anticancer activities, further underscoring the versatility of this chemical structure in medicinal chemistry applications (Küçükgüzel et al., 2013).

Neuroinflammation Imaging

A noteworthy application of derivatives of this compound is in neuroinflammation imaging. Novel pyrazolo[1,5-a]pyrimidines, closely related to this compound, have been synthesized and evaluated for their potential to bind to the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. These derivatives, after being radiolabeled, have been used in positron emission tomography (PET) imaging to investigate neuroinflammation, demonstrating the compound's utility in biomedical imaging and diagnostics (Damont et al., 2015).

Coordination Chemistry and Antioxidant Activity

The compound has also found applications in coordination chemistry, where its derivatives have been used to construct novel Co(II) and Cu(II) coordination complexes. These complexes have been studied for their antioxidant activity, showcasing the compound's role in developing metal-based therapeutic agents with potential antioxidant properties (Chkirate et al., 2019).

Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Biochemical Pathways

Similar compounds have been shown to possess various biological activities , suggesting that this compound may also affect multiple biochemical pathways. The downstream effects of these interactions would depend on the specific pathways involved and could include a wide range of biological responses.

Result of Action

Based on the biological activities of similar compounds , it is likely that this compound could have a range of effects at the molecular and cellular level.

Properties

IUPAC Name

N-[2-[4-oxo-5-[[3-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N5O2/c1-11(26)21-5-6-25-15-14(8-23-25)16(27)24(10-22-15)9-12-3-2-4-13(7-12)17(18,19)20/h2-4,7-8,10H,5-6,9H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COXZBYHNYVTETI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCN1C2=C(C=N1)C(=O)N(C=N2)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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